
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride
Descripción general
Descripción
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C5H14N2O2 . It is also known by its IUPAC name 2,2-bis(aminomethyl)propane-1,3-diol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.1 . It is a powder at room temperature . The melting point is between 246-247 degrees Celsius .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride Applications
Isotachophoresis Spacer: This compound is utilized as a spacer in the isotachophoresis of proteins. Isotachophoresis is a technique used to separate different biomolecules based on their electrophoretic mobility, and spacers like 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride help to maintain consistent separation between analytes .
Buffer for Alkaline Phosphatase Activity: It serves as a buffer solution for determining the activity of alkaline phosphatase, an enzyme significant in diagnosing various medical conditions, including liver and bone diseases .
Synthesis of Functional Biodegradable Polymers: The compound provides a platform for synthesizing functional biodegradable polymers, which are crucial for developing next-generation materials for biomedical applications and environmentally friendly products .
Production of Functional Cyclic Carbonate Monomers: Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers can be synthesized. These monomers are essential in creating polymers with specific properties for industrial applications .
Versatile Intermediate for Chemical Synthesis: The amino group in this compound can be chemo-selectively reacted with various electrophiles to result in functional diol intermediates. These intermediates are valuable in diverse chemical synthesis processes .
Research and Development in Material Science: Due to its versatile nature, this compound is used extensively in research and development within material science, particularly in the synthesis of new materials with potential industrial applications .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The exact nature of these interactions and the resulting changes in the biological system remain to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride are currently unknown . The compound’s potential to influence various biochemical pathways could be inferred from its chemical structure, which allows for diverse interactions with biological molecules .
Propiedades
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPCPLVWQDQSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CO)CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



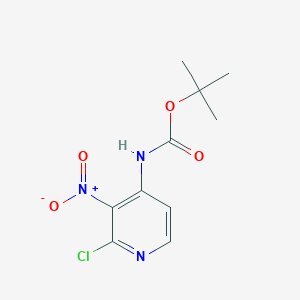
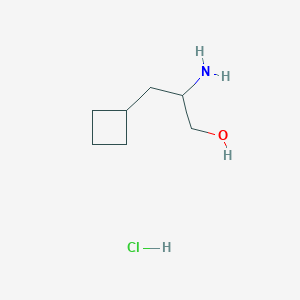

![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
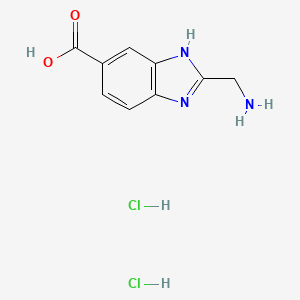
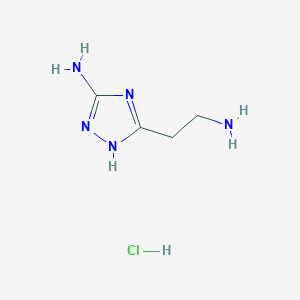

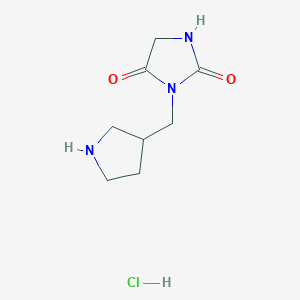
![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
